2,7-Dichloroquinoline-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAGPCPEZKPTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565460 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158583-91-6 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dichloroquinoline-3-carbonitrile chemical structure and properties

An In-Depth Technical Guide to 2,7-Dichloroquinoline-3-carbonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical structure, properties, synthesis, and applications of 2,7-dichloroquinoline-3-carbonitrile. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for the construction of complex molecular architectures.

Chemical Identity and Structure

2,7-Dichloroquinoline-3-carbonitrile is an aromatic heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with two chlorine atoms at positions 2 and 7, and a nitrile group at position 3. The strategic placement of these functional groups, particularly the electron-withdrawing nitrile and the reactive chloro groups, makes it a highly valuable intermediate in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: 2,7-dichloroquinoline-3-carbonitrile

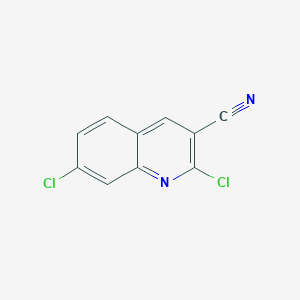

Caption: Chemical Structure of 2,7-dichloroquinoline-3-carbonitrile.

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing reaction conditions, purification strategies, and formulation studies. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Weight | 223.06 g/mol | [2][3] |

| Appearance | Light brown powder | [1] |

| Purity | ≥95% | [1] |

| Boiling Point | 393.1°C at 760 mmHg | [2] |

| Flash Point | 191.5°C | [2] |

| Density | 1.49 g/cm³ | [2] |

Synthesis and Purification

The synthesis of 2,7-dichloroquinoline-3-carbonitrile is typically achieved from a precursor, 2,7-dichloroquinoline-3-carbaldehyde. The transformation of the aldehyde group to a nitrile is a key step. This process leverages established chemical reactions, ensuring a reliable supply of the target compound for research and development.

Caption: Synthetic workflow for 2,7-dichloroquinoline-3-carbonitrile.

Experimental Protocol: Synthesis from 2,7-dichloroquinoline-3-carbaldehyde

This protocol details the conversion of the aldehyde precursor to the final nitrile product. The transformation is a critical step in accessing this valuable building block.[4]

Materials:

-

2,7-dichloroquinoline-3-carbaldehyde

-

Phosphorus oxychloride (POCl₃)

-

Sodium azide (NaN₃)

-

Solvent (e.g., DMF)

-

Silica gel for column chromatography

-

Eluent system (e.g., n-hexane:ethyl acetate, 2:1)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,7-dichloroquinoline-3-carbaldehyde in a suitable anhydrous solvent like DMF.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the solution. This activates the aldehyde group. Subsequently, add sodium azide (NaN₃) portion-wise. The azide is the nitrogen source for the nitrile group.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is carefully quenched with ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography over silica gel. An eluent system of n-hexane:ethyl acetate (2:1) is effective for isolating the pure 2,7-dichloroquinoline-3-carbonitrile.[4]

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum provides information about the aromatic protons on the quinoline core. The signals are expected in the aromatic region (δ 7.5-9.0 ppm). A study reported the following key shifts in a mixture of deuterated methanol and chloroform: δH 7.64 (1H, d, J = 8.00 Hz, H-6), 7.86 (1H, d, J = 8.00 Hz, H-5), 8.02 (1H, s, H-8), and 8.57 (1H, s, H-4).[4]

-

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key reported shifts include: δC 108.0 (C-3), 114.8 (CN), 123.6 (C-10), 127.9 (C-8), 129.3 (C-5), 130.0 (C-6), 140.4 (C-7), 144.7 (C-4), 148.4 (C-9), and 149.6 (C-2).[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.

Chemical Reactivity and Key Reactions

The reactivity of 2,7-dichloroquinoline-3-carbonitrile is dominated by two main features: the susceptibility of the chloro groups to nucleophilic aromatic substitution (SₙAr) and the reactions of the nitrile group.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at positions C2 and C7 are activated towards substitution by nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates, providing a straightforward path to a diverse library of quinoline derivatives. The differential reactivity of the C2 and C7 positions can potentially be exploited for regioselective functionalization.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to form a primary amide (carboxamide) and subsequently a carboxylic acid. This transformation is useful for introducing new functionalities and modifying the electronic properties of the quinoline scaffold.[4]

Sources

- 1. 2,7-Dichloroquinoline-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 936498-07-6 | 4,7-Dichloroquinoline-3-carbonitrile - Moldb [moldb.com]

- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

physicochemical properties of 2,7-dichloroquinoline-3-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Dichloroquinoline-3-carbonitrile

Executive Summary

This document provides a comprehensive technical overview of the (CAS No. 158583-91-6). As a substituted quinoline, this compound belongs to a class of heterocyclic scaffolds of profound importance in medicinal chemistry and drug discovery.[1] Quinoline derivatives form the core of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's structural, physical, and spectral characteristics. We will delve into established and predicted properties, provide standardized experimental protocols for their validation, and discuss the compound's potential within the broader context of synthetic chemistry and pharmaceutical development.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets. Historically, quinoline-based alkaloids like quinine were pivotal in combating malaria. Modern synthetic chemistry has expanded on this natural blueprint, leading to the development of essential medicines such as chloroquine and amodiaquine, both of which are built upon a 4,7-dichloroquinoline framework.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a continued focus of research for antibacterial, anticancer, antiviral, and antiparasitic agents.[1][4][5]

Profile of 2,7-Dichloroquinoline-3-carbonitrile

2,7-Dichloroquinoline-3-carbonitrile is a polyfunctionalized heterocyclic compound. The presence of two chlorine atoms at the C2 and C7 positions, along with an electron-withdrawing nitrile group at C3, creates a unique electronic landscape and provides multiple sites for further chemical modification. Understanding the fundamental physicochemical properties of this specific scaffold is the first critical step in evaluating its potential as a building block for novel therapeutic agents. This guide serves as a foundational resource, consolidating known data and providing robust, validated protocols for its experimental characterization.

Molecular Structure and Identification

Chemical Structure

The structural arrangement of 2,7-dichloroquinoline-3-carbonitrile is foundational to all its chemical and physical behaviors. The precise placement of the chloro and nitrile substituents dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of 2,7-dichloroquinoline-3-carbonitrile.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 158583-91-6 | [6][7][8] |

| Molecular Formula | C₁₀H₄Cl₂N₂ | [6] |

| Molecular Weight | 223.06 g/mol | [6] |

| Exact Mass | 221.97500 Da | [6] |

| IUPAC Name | 2,7-dichloroquinoline-3-carbonitrile | |

| InChI Key | OMAGPCPEZKPTDF-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl |

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of a compound is essential for predicting its behavior in both chemical reactions and biological systems.

Physical Properties Summary

The following table summarizes key physical properties reported for 2,7-dichloroquinoline-3-carbonitrile.

| Property | Value | Source |

| Physical State | Solid (predicted) | |

| Boiling Point | 393.1 °C (at 760 mmHg) | [6] |

| Density | 1.49 g/cm³ | [6] |

| Flash Point | 191.5 °C | [6] |

Melting Point Analysis

The melting point is a fundamental property that provides a primary indication of a sample's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range. While the specific melting point for this compound is not widely published, a structurally related analog, 2-chloroquinoline-3-carbonitrile, melts in the range of 164-168 °C, suggesting the title compound is also a solid at room temperature with a relatively high melting point.

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method for melting point analysis in organic chemistry labs.[9][10] The causality behind this method lies in controlled, slow heating, which ensures thermal equilibrium between the sample and the thermometer, allowing for an accurate observation of the phase transition.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely grind a small amount of 2,7-dichloroquinoline-3-carbonitrile using a mortar and pestle. Tap the open end of a capillary tube into the powder and then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.[10]

-

Initial Estimation: Place the packed capillary into the heating block of a Mel-Temp apparatus. Heat the sample rapidly while observing through the eyepiece to determine an approximate melting range. This prevents spending excessive time on precise measurements far from the actual melting point.

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the estimated melting point. Prepare a new sample and place it in the apparatus.

-

Controlled Heating: Heat the block rapidly until the temperature is about 15-20°C below the approximate melting point. Then, adjust the heating control to achieve a slow, steady temperature increase of approximately 1-2°C per minute. This slow rate is critical for accuracy.

-

Observation and Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) when the last crystal of the solid melts.[11]

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. The procedure should be repeated at least twice to ensure consistency.

Solubility Profile

Solubility is a critical parameter in drug development, directly influencing a compound's absorption and bioavailability.[12] Based on its structure, 2,7-dichloroquinoline-3-carbonitrile is expected to be poorly soluble in water due to its largely hydrophobic aromatic core. However, it is predicted to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[13] For preclinical studies, determining the aqueous solubility across a physiologically relevant pH range is paramount.

This protocol outlines a standard procedure for determining the pH-solubility profile of a drug candidate, a self-validating system that ensures equilibrium is reached and results are accurate.[12]

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 20 mg/mL).[14]

-

Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Add a small aliquot of the DMSO stock solution to each buffer solution in separate, sealed vials. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid states is achieved.[12] This step is crucial for measuring true thermodynamic solubility.[15]

-

Sample Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[15]

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[16] It provides information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[17] While specific experimental spectra for 2,7-dichloroquinoline-3-carbonitrile are not publicly available, the expected chemical shifts and splitting patterns can be reliably predicted based on established principles and data from related quinoline structures.[18]

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| H-4 | ~8.2 - 8.4 | Singlet (s) | Deshielded by the adjacent nitrile group and the ring nitrogen. No adjacent protons for coupling. |

| H-5 | ~7.8 - 8.0 | Doublet (d) | Part of the benzo-ring system, ortho to the ring fusion. Coupled to H-6. |

| H-6 | ~7.5 - 7.7 | Doublet of doublets (dd) | Coupled to both H-5 and H-8. |

| H-8 | ~7.9 - 8.1 | Doublet (d) | Deshielded by proximity to the ring nitrogen. Coupled to H-6. |

The ¹³C NMR spectrum will provide information on the carbon framework. Ten distinct signals are expected.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Attached to electronegative N and Cl. |

| C-3 | ~110 - 115 | Attached to the nitrile group. |

| C-4 | ~135 - 140 | Aromatic CH, deshielded by nitrile group. |

| C-4a | ~125 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~128 - 132 | Aromatic CH. |

| C-6 | ~126 - 130 | Aromatic CH. |

| C-7 | ~138 - 142 | Attached to electronegative Cl. |

| C-8 | ~124 - 128 | Aromatic CH. |

| C-8a | ~145 - 150 | Quaternary carbon adjacent to N. |

| C≡N | ~115 - 120 | Nitrile carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,7-dichloroquinoline-3-carbonitrile is expected to show several characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| C≡N stretch (nitrile) | 2240 - 2220 | Sharp, Medium |

| C=N / C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-Cl stretch | 850 - 750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For 2,7-dichloroquinoline-3-carbonitrile, the key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms)

The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Synthesis and Reactivity Context

General Synthetic Strategies

Reactivity and Potential for Derivatization

The chemical structure of 2,7-dichloroquinoline-3-carbonitrile offers significant potential for creating libraries of new chemical entities. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols) at this position. The chlorine at C7 is less reactive but can still be displaced under more forcing conditions, allowing for sequential or differential functionalization. This chemical handle is a key feature that makes related compounds like 4,7-dichloroquinoline a versatile starting material for drug synthesis.[3][21]

Conclusion

2,7-Dichloroquinoline-3-carbonitrile is a well-defined chemical entity with a set of predictable and experimentally verifiable physicochemical properties. Its calculated molecular weight, density, and boiling point provide a baseline for its physical handling and characterization.[6] The true value of this molecule, however, lies in its identity as a functionalized quinoline scaffold. The established importance of the dichloroquinoline core in medicine, combined with the versatile reactivity afforded by its substituents, positions this compound as a valuable intermediate for synthetic chemists and drug discovery professionals. The protocols and predicted data within this guide provide a robust framework for its empirical investigation and its application in the development of novel, high-value chemical compounds.

References

- Melting point determination. (n.d.).

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed.

- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Better World Books.

- Melting Point Determination Lab Protocol. (n.d.). Studylib.

- A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024, May 23). PubMed.

- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022, December 30). ResearchGate.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (n.d.). ProQuest.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- SOP for pH-Solubility Profiling of Drug Candidates. (2025, January 25).

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- Experiment 1: Melting-point Determinations. (n.d.).

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.

- NMR Spectroscopy. (n.d.). MSU chemistry.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- CAS 158583-91-6 2,7-Dichloroquinoline-3-carbonitrile. (n.d.). Alfa Chemistry.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- 2-Chloroquinoline-3-carbonitrile 97 95104-21-5. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols: Leveraging 2,4-Dichloroquinoline-3-carbonitrile for the Development of Novel Anti-Malarial Compounds. (n.d.). Benchchem.

- Wu, G., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals.

- 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.

- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). ACS Publications.

- 2,7-Dichloroquinoline-3-carbonitrile. (n.d.). CymitQuimica.

- 158583-91-6|2,7-Dichloroquinoline-3-carbonitrile. (n.d.). BLD Pharm.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020, October 6). PubMed.

- 4,7-Dichloroquinoline. (n.d.). PMC - NIH.

Sources

- 1. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,7-Dichloroquinoline-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 8. 158583-91-6|2,7-Dichloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 9. studylib.net [studylib.net]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 13. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. pharmatutor.org [pharmatutor.org]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tsijournals.com [tsijournals.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,7-dichloroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,7-dichloroquinoline-3-carbonitrile, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this target molecule offers a versatile platform for the development of novel therapeutic agents. This document details the primary and most efficient synthesis route, proceeding through a Vilsmeier-Haack cyclization, and explores alternative strategies. The guide is structured to provide not only procedural steps but also the underlying mechanistic principles and practical insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

Quinolines, bicyclic aromatic heterocycles, are fundamental building blocks in the synthesis of a vast array of biologically active compounds. First isolated from coal tar in 1834, the quinoline nucleus is present in numerous natural products, most notably the anti-malarial alkaloid quinine. The synthetic versatility of the quinoline ring system allows for the introduction of various functional groups at multiple positions, leading to a rich and diverse pharmacology. Derivatives of quinoline have been successfully developed as anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory agents. The 2,7-dichloroquinoline-3-carbonitrile scaffold, with its specific substitution pattern, presents a unique opportunity for further chemical exploration and the generation of novel molecular entities with potential therapeutic applications. The chloro-substituents at the 2 and 7 positions offer reactive handles for nucleophilic substitution, while the carbonitrile group at the 3-position can be further elaborated or may itself contribute to biological activity.

Primary Synthesis Pathway: Vilsmeier-Haack Cyclization of N-(4-chlorophenyl)acetamide

The most direct and widely employed method for the synthesis of 2,7-dichloroquinoline-3-carbonitrile involves a two-step sequence commencing with the Vilsmeier-Haack cyclization of N-(4-chlorophenyl)acetamide. This powerful reaction simultaneously constructs the quinoline core and introduces the chloro-substituent at the 2-position and a formyl group at the 3-position. A subsequent conversion of the formyl group to a nitrile completes the synthesis.

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic species is key to the formylation and cyclization process. The reaction with an N-arylacetamide proceeds through an electrophilic attack on the electron-rich aromatic ring, leading to a cascade of reactions that result in the formation of the 2-chloro-3-formylquinoline ring system. The regioselectivity of the cyclization is directed by the position of the acetylamino group on the aniline ring.

Experimental Workflow

The synthesis can be logically divided into three stages: preparation of the starting acetanilide, the Vilsmeier-Haack reaction to form the intermediate aldehyde, and the final conversion to the target nitrile.

Caption: Experimental workflow for the synthesis of 2,7-dichloroquinoline-3-carbonitrile.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(4-chlorophenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford N-(4-chlorophenyl)acetamide.

Stage 2: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chlorophenyl)acetamide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 2,7-dichloroquinoline-3-carbaldehyde.

Stage 3: Synthesis of 2,7-dichloroquinoline-3-carbonitrile

-

Reaction Setup: In a round-bottom flask, suspend 2,7-dichloroquinoline-3-carbaldehyde (1.0 eq) in phosphorus oxychloride (POCl₃).

-

Addition of Reagent: Carefully add sodium azide (NaN₃) (1.2-1.5 eq) in small portions to the stirred suspension. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up and Isolation: After cooling, the reaction mixture is poured cautiously onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent provides the final product, 2,7-dichloroquinoline-3-carbonitrile.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 4-Chloroaniline | Acetic Anhydride | N-(4-chlorophenyl)acetamide | >95% |

| 2 | N-(4-chlorophenyl)acetamide | DMF, POCl₃ | 2,7-dichloroquinoline-3-carbaldehyde | 60-75% |

| 3 | 2,7-dichloroquinoline-3-carbaldehyde | NaN₃, POCl₃ | 2,7-dichloroquinoline-3-carbonitrile | ~64% |

Alternative Synthetic Strategy: The Gould-Jacobs Reaction and Subsequent Functionalization

An alternative, albeit longer, route to a dichlorinated quinoline scaffold involves the Gould-Jacobs reaction, a classical method for preparing 4-hydroxyquinolines.[2][3] This approach would necessitate subsequent chlorination steps to introduce the desired chloro-substituents.

Conceptual Pathway

This strategy would commence with the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate that undergoes thermal cyclization to yield a 7-chloro-4-hydroxyquinoline derivative.[4] Subsequent treatment with a chlorinating agent like phosphorus oxychloride would convert the hydroxyl group at the 4-position to a chloro group, and a separate reaction would be required to introduce the chloro group at the 2-position and the carbonitrile at the 3-position.

Caption: Conceptual Gould-Jacobs pathway to a dichlorinated quinoline scaffold.

Rationale and Limitations

The Gould-Jacobs reaction is a robust method for constructing the quinoline core.[5] However, for the synthesis of the specific target molecule, 2,7-dichloroquinoline-3-carbonitrile, this pathway is less direct than the Vilsmeier-Haack approach. The introduction of the chloro group at the 2-position and the carbonitrile at the 3-position onto a pre-formed 4,7-dichloroquinoline ring would require additional, potentially low-yielding, synthetic steps. Therefore, while mechanistically sound, this alternative is generally considered less efficient for this particular target.

Conclusion

The synthesis of 2,7-dichloroquinoline-3-carbonitrile is most effectively achieved through a Vilsmeier-Haack cyclization of N-(4-chlorophenyl)acetamide to furnish the key intermediate, 2,7-dichloroquinoline-3-carbaldehyde. Subsequent conversion of the aldehyde to the nitrile provides the target compound in good overall yield. This pathway offers a high degree of regioselectivity and utilizes readily available starting materials. While alternative routes such as the Gould-Jacobs reaction can be envisioned for the construction of the quinoline core, they are less direct for this specific substitution pattern. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.

- Fritz, H. (1959). Über die N-Formylierung von 3,3-disubstituierten 3H-Indolen (Indoleninen) mit dem Vilsmeier-Reagenz. Chemische Berichte, 92(7), 1809-1817.

- Ali, M. M., & Ismail, M. M. F. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 45B(5), 1245-1251.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Mekheimer, R. A., Sadek, K. U., & El-Faham, A. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4), 415-433.

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(71), 40785-40817.

- Patel, H. M., & Suthar, P. P. (2014). A Review Article on Vilsmeier-Haack Reaction.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- S. Ushijima, H.

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Request PDF. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-7-methylquinoline-3-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.

- Liebman, K. M., et al. (2020). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. ACS Infectious Diseases, 6(8), 2167-2178.

- Mekheimer, R., Al‐sheikh, M. A., & Sadek, K. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current organic chemistry, 23(4), 415-433.

- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.

- Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p. 272.

- Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (2003).

- El-Sayed, M. A. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 285-299.

- Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-9.

- Ruben, S. (2012). Pharmaceutical Manufacturing Encyclopedia (3rd ed.). William Andrew Publishing.

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

Synthesis of 4,7-Dichloroquinoline. (n.d.). Retrieved from [Link]

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Industrial preparation method of 4,7-dichloroquinoline. (2014).

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of 2,7-dichloroquinoline-3-carbonitrile

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This technical guide provides a comprehensive exploration of a specialized application: the synthesis of 2,7-dichloroquinoline-3-carbonitrile. This quinoline derivative serves as a crucial intermediate in the development of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental protocols, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Heterocyclic Synthesis

The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, is a widely employed method for introducing a formyl group (-CHO) onto a reactive substrate.[1] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species readily attacks electron-rich systems, making it particularly suitable for the functionalization of aromatic and heteroaromatic compounds.[4][5][6]

Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities. The ability to introduce substituents at specific positions on the quinoline ring is crucial for modulating their therapeutic properties. The Vilsmeier-Haack reaction provides an elegant and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] This guide will focus on the subsequent transformation of the formyl group to a carbonitrile, yielding the target molecule, 2,7-dichloroquinoline-3-carbonitrile.

The Core Chemistry: Mechanism and Rationale

A thorough understanding of the reaction mechanism is fundamental to successful execution and optimization. The synthesis of 2,7-dichloroquinoline-3-carbonitrile via the Vilsmeier-Haack reaction is a multi-step process, beginning with the formation of the quinoline ring system.

Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the highly reactive chloroiminium ion, also known as the (chloromethylene)dimethyliminium salt.[1][2][3][6]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Cyclization and Formylation of N-Arylacetamides

The synthesis of the 2-chloro-3-formylquinoline core is achieved through the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide.[8] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating an electrophilic aromatic substitution. This is followed by an intramolecular cyclization and subsequent formylation to yield the 2-chloro-3-formylquinoline. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization.

Caption: Vilsmeier-Haack cyclization to form a 2-chloro-3-formylquinoline.

Conversion of the Formyl Group to a Carbonitrile

The final step involves the conversion of the 3-formyl group of the quinoline to a carbonitrile. This transformation can be achieved through various methods, a common one being the reaction with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves the use of reagents like (CAN-NH₃) to afford the corresponding 3-cyanoquinoline.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established literature procedures and have been optimized for clarity and reproducibility.[7][8][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloroacetanilide | Reagent Grade | Major Chemical Supplier | Starting material for 2,7-dichloroquinoline synthesis. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Must be anhydrous for optimal Vilsmeier reagent formation.[11] |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Major Chemical Supplier | Freshly distilled or from a new bottle is recommended.[11] |

| Hydroxylamine Hydrochloride | Reagent Grade | Major Chemical Supplier | For conversion of aldehyde to nitrile. |

| Sodium Acetate | Anhydrous | Major Chemical Supplier | Used in the work-up procedure.[6] |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction. |

| Deionized Water | High Purity | In-house | For work-up. |

| Celite | --- | Major Chemical Supplier | For filtration. |

Synthesis of 2,7-dichloroquinoline-3-carboxaldehyde

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C using an ice-salt bath.[7]

-

Slowly add phosphorus oxychloride (POCl₃) (typically 3-12 molar equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.[8]

-

After the complete addition of POCl₃, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

-

Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add 3-chloroacetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5°C.

-

After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.[7][8]

-

Maintain the reaction at this temperature for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7][8][10]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[2][11]

-

The precipitated solid, 2,7-dichloroquinoline-3-carboxaldehyde, is collected by vacuum filtration, washed with cold water, and dried.[8]

Synthesis of 2,7-dichloroquinoline-3-carbonitrile

Procedure:

-

Oxime Formation: Dissolve the crude 2,7-dichloroquinoline-3-carboxaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride and a base like sodium acetate, and reflux the mixture until the reaction is complete (monitored by TLC).

-

Dehydration to Nitrile: The intermediate oxime can be isolated or directly converted to the nitrile. Add a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat the reaction mixture.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The precipitated product, 2,7-dichloroquinoline-3-carbonitrile, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.[2]

Optimization and Troubleshooting

Achieving a high yield and purity of 2,7-dichloroquinoline-3-carbonitrile requires careful control of several reaction parameters.

| Parameter | Optimal Range | Rationale and Troubleshooting |

| Molar Ratio of POCl₃:Substrate | 3-15 equivalents | A higher excess of POCl₃ often drives the reaction to completion and improves yield.[8] Insufficient POCl₃ can lead to incomplete conversion. |

| Reaction Temperature | 80-90°C | Lower temperatures may result in a sluggish reaction, while excessively high temperatures can lead to side product formation.[7][8] |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC to determine the optimal time for completion.[7][8][10] |

| Purity of Reagents | Anhydrous DMF, Fresh POCl₃ | Moisture can quench the Vilsmeier reagent, leading to lower yields.[11] Using fresh or distilled reagents is crucial.[11] |

| Work-up pH | 7-8 | Careful neutralization is critical for the precipitation of the product.[2][11] An overly acidic or basic pH can lead to product degradation or solubility issues. |

Characterization

The identity and purity of the synthesized 2,7-dichloroquinoline-3-carbonitrile should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the expected regions, absence of the aldehyde proton signal (~10 ppm). |

| ¹³C NMR | Presence of the nitrile carbon signal (~115-120 ppm), disappearance of the aldehyde carbonyl carbon signal (~190 ppm). |

| IR Spectroscopy | Characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₄Cl₂N₂ (m/z ≈ 221.98).[12] |

| Melting Point | A sharp melting point consistent with a pure compound. |

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 2,7-dichloroquinoline-3-carbonitrile. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, temperature, and work-up procedure, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to successfully implement this important synthetic transformation in their drug discovery and development endeavors.

References

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (PDF) Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 44B, February 2005, pp. 364-369. Available at: [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies 2021; 9(1): 114-118. Available at: [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier reagent - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

- WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents.

-

Optimisation of reaction conditions | Download Table. ResearchGate. Available at: [Link]

-

2,7-Dichloro-6-methyl-quinoline-3-carbonitrile | C11H6Cl2N2 | CID 24265876 - PubChem. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Arkivoc 2013 (iii) 259-269. Available at: [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies 2016; 4(6): 01-04. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, Vol: 14, No:1, 143-152, Nov-Jan, 2024. Available at: [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Scirp.org. Available at: [Link]

-

Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. ResearchGate. Available at: [Link]

-

Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available at: [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Tetrahedron Letters 52 (2011) 1070–1074. Available at: [Link]

-

2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem. Available at: [Link]

-

Quinoline, 4,7-dichloro- - the NIST WebBook. Available at: [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. chemijournal.com [chemijournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Synthesis of Substituted Quinoline-3-carbonitriles: Core Starting Materials and Methodologies

Introduction

The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] Among these, quinoline-3-carbonitriles represent a particularly valuable subclass, serving as crucial intermediates and bioactive molecules in their own right. The nitrile functionality offers a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures for drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the principal starting materials and synthetic strategies for accessing substituted quinoline-3-carbonitriles. We will delve into the mechanistic underpinnings of classical named reactions and explore modern, efficient methodologies, offering field-proven insights into experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of compounds.

Core Synthetic Strategies and Key Starting Materials

The construction of the quinoline-3-carbonitrile core can be achieved through several strategic disconnections, each dictating a specific set of starting materials. The most prominent and versatile methods include the Friedländer annulation, multicomponent reactions, and adaptations of the Gould-Jacobs reaction.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is arguably the most direct and widely employed method for constructing the quinoline ring system.[3][4] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[5][6][7]

Core Starting Materials:

-

2-Aminoaryl Ketones or Aldehydes: These are the foundational building blocks, providing the benzene ring and the nitrogen atom of the quinoline core. The substitution pattern on the aromatic ring directly translates to the final product.

-

Active Methylene Nitriles: To achieve the 3-carbonitrile substitution, the reaction partner must be a nitrile with an α-methylene group. Common choices include:

-

Malononitrile

-

Ethyl cyanoacetate

-

2-Cyanoacetohydrazide[8]

-

The general reaction is depicted below:

Figure 1: General scheme of the Friedländer Annulation.

Mechanistic Insight & Experimental Causality:

The reaction proceeds via an initial aldol-type condensation between the carbonyl of the 2-aminoaryl compound and the active methylene of the nitrile. This is followed by an intramolecular cyclization where the amino group attacks the nitrile (or a related intermediate), leading to dehydration and subsequent aromatization to form the stable quinoline ring. The choice of catalyst (acid or base) can influence reaction rates and yields, depending on the specific substrates.[3] For instance, basic catalysts like potassium hydroxide or piperidine facilitate the deprotonation of the α-methylene group, while acid catalysts can activate the carbonyl group for nucleophilic attack.[6][9]

Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile

This protocol is a representative example of the Friedländer synthesis.

-

Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Multicomponent Reactions (MCRs): An Atom-Economical Approach

Multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step.[10] Several MCRs have been developed for the synthesis of quinoline-3-carbonitriles, often proceeding through a Friedländer-type mechanism.

Core Starting Materials:

-

Anilines: A wide variety of substituted anilines can be used.

-

Aldehydes: Aromatic or aliphatic aldehydes are common.

-

Active Methylene Nitriles: Malononitrile is frequently used to install the 2-amino and 3-cyano functionalities.[11]

This one-pot process is highly convergent and allows for rapid library synthesis.

Figure 2: Workflow for a three-component synthesis.

Causality and Green Chemistry Aspects:

The elegance of this approach lies in its tandem nature. For example, in an L-proline catalyzed reaction, the aldehyde and malononitrile can first undergo a Knoevenagel condensation to form an electrophilic alkene. The aniline then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and aromatization.[11] The use of green solvents like water or PEG-400, and reusable catalysts like bleaching earth clay (BEC), makes this a particularly environmentally benign strategy.[8][11]

Experimental Protocol: L-Proline-Promoted Synthesis in Water[11]

-

Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (5 mL).

-

Catalyst Addition: Add L-proline (20 mol%) to the mixture.

-

Reaction Execution: Stir the reaction mixture at reflux for the time specified in the literature (typically 2-5 hours), monitoring by TLC.

-

Work-up and Isolation: After cooling to room temperature, the solid product is typically collected by filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallization can be performed if higher purity is required.

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a classical method for preparing 4-hydroxyquinolines (which exist as 4-quinolones).[12] By selecting the appropriate starting materials, this reaction can be adapted to produce quinoline-3-carbonitrile precursors. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization.[13][14]

Core Starting Materials:

-

Anilines: As with other methods, substituted anilines are a key starting material.

-

Diethyl ethoxymethylenemalonate (DEEM) or its nitrile analogue: To obtain a 3-carbonitrile, a derivative such as ethoxymethylenemalononitrile would be the ideal starting partner.

Reaction Pathway and Considerations:

The Gould-Jacobs reaction typically involves two main stages: the initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[12][13] The cyclization step often requires temperatures above 200°C, and microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[13][14]

Figure 3: Gould-Jacobs pathway to quinoline-3-carbonitriles.

Comparative Overview of Synthetic Methods

| Method | Starting Materials | Advantages | Disadvantages |

| Friedländer Annulation | 2-Aminoaryl ketones/aldehydes, Active methylene nitriles | High convergence, Direct route, Well-established[3][9] | Limited availability of substituted 2-aminoaryl carbonyls[7] |

| Multicomponent Reactions | Anilines, Aldehydes, Active methylene nitriles | High atom economy, Operational simplicity, Amenable to library synthesis, Often uses green catalysts/solvents[8][10][11] | Can sometimes lead to mixtures of products if not optimized |

| Gould-Jacobs Reaction | Anilines, Ethoxymethylenemalononitrile | Utilizes readily available anilines | Requires harsh, high-temperature conditions for cyclization, which can be mitigated by microwave heating[13] |

Modern Catalytic and Enabling Technologies

The synthesis of quinoline-3-carbonitriles has benefited significantly from advancements in catalysis and reaction technology.

-

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically accelerate many of the classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions.[15][16][17] The rapid heating leads to shorter reaction times, often with improved yields and cleaner reaction profiles.[15]

-

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse, aligning with the principles of green chemistry.[1]

-

Green Solvents and Catalysts: There is a growing trend towards using environmentally benign solvents like water, ethanol, or PEG-400, and non-toxic, reusable catalysts such as L-proline, iodine, or clays.[2][8][11][18][19]

Conclusion

The synthesis of substituted quinoline-3-carbonitriles is a well-developed field with a rich history of classical reactions and a vibrant landscape of modern, efficient methodologies. The choice of starting materials is intrinsically linked to the selected synthetic strategy. The Friedländer annulation offers a direct route from 2-aminoaryl carbonyls, while multicomponent reactions provide a highly efficient and atom-economical alternative starting from simpler precursors like anilines and aldehydes. While classical methods like the Gould-Jacobs reaction remain relevant, their efficacy is greatly enhanced by modern techniques such as microwave-assisted heating. For the contemporary researcher, the focus is increasingly on developing sustainable and green protocols that minimize waste and energy consumption while maximizing efficiency. By understanding the interplay between starting materials, reaction mechanisms, and available technologies, scientists can effectively and strategically access the diverse and valuable class of quinoline-3-carbonitrile derivatives.

References

-

L-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Green Chemistry (RSC Publishing). Available at: [Link]

-

Multicomponent process for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives 4–15. ResearchGate. Available at: [Link]

-

Gould–Jacobs reaction. Wikipedia. Available at: [Link]

-

Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate. Available at: [Link]

-

The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. ResearchGate. Available at: [Link]

-

Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal. Available at: [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. ResearchGate. Available at: [Link]

-

Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

-

Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Editors' Collection: Greener synthetic approaches towards quinoline derivatives. RSC Advances. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. ChemistrySelect. Available at: [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]

-

Multi‐component for the synthesis of quinoline derivatives 525. ResearchGate. Available at: [Link]

-

Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

-

Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS. Available at: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]

- Preparation method of quinoline derivative. Google Patents.

-

Synthesis of Quinoline and derivatives. University of Thi-Qar. Available at: [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

-

Microwave-assisted Synthesis of Quinolines. Researcher.Life. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Available at: [Link]

-

Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. JETIR. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. ablelab.eu [ablelab.eu]

- 14. mdpi.com [mdpi.com]

- 15. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2,7-Dichloroquinoline-3-carbonitrile: An In-Depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. 2,7-Dichloroquinoline-3-carbonitrile, a member of the quinoline family, represents a scaffold of significant interest due to the diverse biological activities associated with quinoline derivatives.[1] The precise characterization of this molecule is the foundation for its potential applications, and this is primarily achieved through a combination of modern spectroscopic techniques.

This technical guide provides a detailed exploration of the expected spectroscopic data for 2,7-dichloroquinoline-3-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related structural analogs to provide a robust and predictive analysis. By understanding the influence of the chloro and cyano substituents on the quinoline core, researchers can gain valuable insights into the expected spectral features of this compound.

Molecular Structure and Key Features

The structure of 2,7-dichloroquinoline-3-carbonitrile, with the IUPAC numbering of the quinoline ring, is presented below. The presence of two chlorine atoms at positions 2 and 7, and a nitrile group at position 3, dictates the electronic distribution and, consequently, the spectroscopic behavior of the molecule.

Caption: A generalized workflow for NMR data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of 2,7-dichloroquinoline-3-carbonitrile.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Place the NMR tube in the spectrometer. Perform standard instrument setup procedures including locking, tuning, and shimming.

-

Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,7-dichloroquinoline-3-carbonitrile is expected to show characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, and the C-Cl bonds.

Table 3: Predicted IR Absorption Bands for 2,7-Dichloroquinoline-3-carbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2220 - 2240 | Strong, sharp | C≡N stretch | The nitrile group has a characteristic strong and sharp absorption in this region. |

| 3050 - 3100 | Medium to weak | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| 1580 - 1620 | Medium to strong | Aromatic C=C stretch | Skeletal vibrations of the quinoline ring. |

| 1450 - 1550 | Medium to strong | Aromatic C=C stretch | Further skeletal vibrations of the aromatic system. |

| 1000 - 1200 | Medium | C-Cl stretch | Stretching vibrations for the carbon-chlorine bonds. |

| 700 - 900 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of these strong bands. |

Predictions are based on standard IR correlation tables and data for similar aromatic nitriles and chloro-substituted heterocycles.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: A typical workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

-

Instrument Preparation : Ensure the ATR accessory is clean.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Application : Place a small amount of solid 2,7-dichloroquinoline-3-carbonitrile onto the ATR crystal.

-

Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection : Collect the IR spectrum of the sample.

-

Cleaning and Processing : Clean the ATR crystal thoroughly and process the collected spectrum (e.g., baseline correction).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

For 2,7-dichloroquinoline-3-carbonitrile (C₁₀H₄Cl₂N₂), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak : The peak corresponding to the molecule with two ³⁵Cl isotopes will be observed at m/z 222.

-

(M+2)⁺ peak : The peak for the molecule containing one ³⁵Cl and one ³⁷Cl will be at m/z 224.

-

(M+4)⁺ peak : The peak for the molecule with two ³⁷Cl isotopes will be at m/z 226.

The expected intensity ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [C₁₀H₄³⁵Cl₂N₂]⁺ | 221.9751 |

| [C₁₀H₄³⁵Cl³⁷ClN₂]⁺ | 223.9722 |

| [C₁₀H₄³⁷Cl₂N₂]⁺ | 225.9692 |

Fragmentation Pattern

Common fragmentation pathways for quinoline derivatives may involve the loss of the nitrile group (CN), chlorine atoms (Cl), or hydrogen cyanide (HCN).

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization : Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

Conclusion